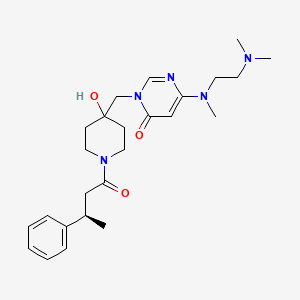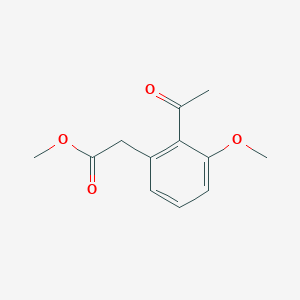
Oxetan-3-yl 2-aminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxetan-3-yl 2-aminoacetate is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an aminoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-yl 2-aminoacetate typically involves the formation of the oxetane ring followed by the introduction of the aminoacetate group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the ring-closing metathesis of diene precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Paternò–Büchi reaction or ring-closing metathesis. These methods allow for the efficient and controlled synthesis of the compound on a larger scale .
化学反応の分析
Types of Reactions
Oxetan-3-yl 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the aminoacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while nucleophilic substitution can yield various substituted oxetane derivatives .
科学的研究の応用
Oxetan-3-yl 2-aminoacetate has several scientific research applications:
作用機序
The mechanism of action of oxetan-3-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aminoacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Azetidine-3-yl 2-aminoacetate: Similar to oxetan-3-yl 2-aminoacetate but with a four-membered nitrogen-containing ring.
Tetrahydrofuran-3-yl 2-aminoacetate: Contains a five-membered oxygen-containing ring instead of a four-membered ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as ring strain and reactivity. This makes it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
特性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
oxetan-3-yl 2-aminoacetate |
InChI |
InChI=1S/C5H9NO3/c6-1-5(7)9-4-2-8-3-4/h4H,1-3,6H2 |
InChIキー |
BEDJYXDUBBMWSI-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


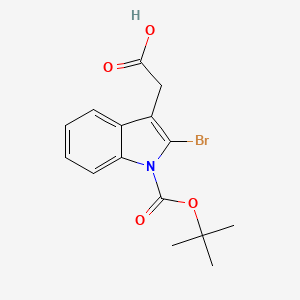
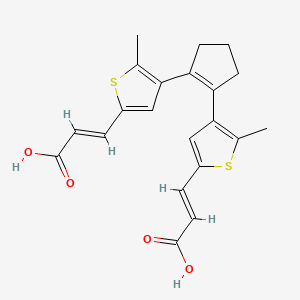
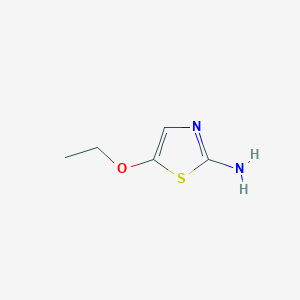
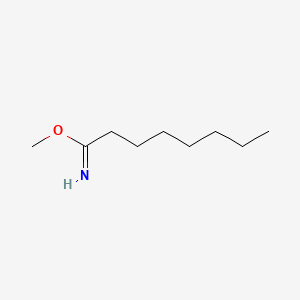
![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
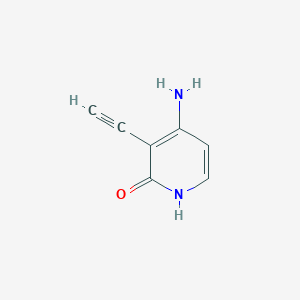

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
